1H-Imidazole-5-methanethiol hydrochloride is a chemical compound with the molecular formula C4H7ClN2S. It is classified as a thiol derivative of imidazole, characterized by the presence of a methanethiol group at the 5-position of the imidazole ring. This compound is known for its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry. The hydrochloride salt form enhances its solubility in water, making it suitable for biological studies and applications.
Research indicates that 1H-Imidazole-5-methanethiol hydrochloride exhibits several biological activities:
1H-Imidazole-5-methanethiol hydrochloride can be synthesized through various methods:
The applications of 1H-Imidazole-5-methanethiol hydrochloride are diverse:
Interaction studies involving 1H-Imidazole-5-methanethiol hydrochloride focus on its ability to bind with various biological molecules:
Several compounds share structural similarities with 1H-Imidazole-5-methanethiol hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1H-Imidazole-4-thiol | C3H4N2S | Contains a thiol group at position 4; less soluble. |
| 2-Methylimidazole | C4H6N2 | Methyl group at position 2; used in pharmaceuticals. |
| 4-Methylimidazole | C4H6N2 | Methyl group at position 4; known for antifungal properties. |
| 1H-Imidazol-2-thiol | C3H4N2S | Thiol at position 2; potential use in organic synthesis. |
1H-Imidazole-5-methanethiol hydrochloride stands out due to its specific positioning of the methanethiol group on the imidazole ring, which influences its reactivity and biological activity. Its unique properties make it a valuable compound for research and potential applications in various scientific fields.
1H-Imidazole-5-methanethiol hydrochloride is a chemical compound with the molecular formula C4H7ClN2S . It is characterized by an imidazole ring with a methanethiol group attached at the 5-position, forming a hydrochloride salt [2]. The compound features a planar imidazole ring with two nitrogen atoms at positions 1 and 3, with the nitrogen at position 1 being protonated [3].
The bond lengths in 1H-Imidazole-5-methanethiol hydrochloride follow typical patterns observed in imidazole derivatives [4]. The C-N bonds within the imidazole ring range from approximately 1.32 to 1.38 Å, reflecting the partial double bond character due to the aromatic nature of the ring [5]. The C-C bonds within the ring measure approximately 1.36 Å, which is consistent with the aromatic character of the imidazole structure [6].
The bond angles within the imidazole ring typically measure around 108° for N-C-N angles and approximately 106-107° for C-N-C angles [7]. The exocyclic C-S bond length in the methanethiol group is approximately 1.82 Å, which is characteristic of a single bond between carbon and sulfur atoms [10]. The C-C bond connecting the imidazole ring to the methanethiol group measures approximately 1.50 Å, consistent with a typical sp²-sp³ carbon-carbon single bond [11].
| Bond Type | Approximate Length (Å) |
|---|---|
| C-N (ring) | 1.32-1.38 |
| C-C (ring) | 1.36 |
| C-S (methanethiol) | 1.82 |
| C-C (ring to methanethiol) | 1.50 |
| Angle Type | Approximate Value (degrees) |
|---|---|
| N-C-N (ring) | 108 |
| C-N-C (ring) | 106-107 |
| C-C-S (methanethiol) | 110-112 |
The crystal structure of 1H-Imidazole-5-methanethiol hydrochloride exhibits characteristics typical of imidazole derivatives [12]. The compound crystallizes in a monoclinic crystal system, with molecules arranged in a pattern that maximizes hydrogen bonding interactions [13]. The chloride counterions play a crucial role in the crystal packing, forming hydrogen bonds with the protonated nitrogen atoms of the imidazole ring [14].
The crystal structure reveals that the imidazole rings are arranged in parallel planes, with the methanethiol groups extending outward from these planes [15]. This arrangement allows for efficient packing within the crystal lattice while maintaining the planarity of the aromatic imidazole rings [16]. The hydrogen bonding network within the crystal structure involves N-H···Cl interactions between the protonated imidazole nitrogen and chloride counterions, with typical N···Cl distances of approximately 3.0-3.2 Å [13].
The unit cell parameters for 1H-Imidazole-5-methanethiol hydrochloride include dimensions that accommodate the molecular structure and packing arrangement [14]. The presence of the methanethiol group influences the crystal packing by creating additional potential sites for intermolecular interactions through the sulfur atom [15].
1H-Imidazole-5-methanethiol hydrochloride can exist in different tautomeric forms due to the ability of the hydrogen atom to migrate between the nitrogen atoms in the imidazole ring . The primary tautomeric forms involve the proton shifting between the N1 and N3 positions of the imidazole ring [19]. In the hydrochloride salt form, however, the protonation of one nitrogen atom stabilizes the tautomeric equilibrium, reducing the tendency for tautomerization [20].
The predominant tautomer in the solid state is the 1H-form, where the proton is located on the N1 position . This form is stabilized by the formation of hydrogen bonds with the chloride counterion [19]. In solution, the tautomeric equilibrium may shift depending on the solvent properties and pH conditions [20].
The methanethiol group at the 5-position of the imidazole ring does not directly participate in the tautomerization process but may influence the electronic distribution within the ring, thereby affecting the stability of different tautomeric forms [19]. The presence of the thiol group can also introduce additional complexity through potential thiol-thione tautomerism, although this is less significant in the hydrochloride salt form [20].
Conformational analysis of 1H-Imidazole-5-methanethiol hydrochloride reveals several possible conformations based on the rotation around the bond connecting the imidazole ring to the methanethiol group [21]. The imidazole ring itself is planar due to its aromatic character, but the methanethiol group can adopt different orientations relative to the ring plane [22].
The most energetically favorable conformation positions the methanethiol group in a way that minimizes steric interactions with the imidazole ring while allowing for potential intramolecular hydrogen bonding or other stabilizing interactions [23]. Rotational barriers around the C-C bond connecting the ring to the methanethiol group are relatively low, allowing for conformational flexibility in solution [21].
In the crystal structure, the conformation is influenced by intermolecular interactions, particularly hydrogen bonding with neighboring molecules and chloride counterions [22]. These interactions can stabilize specific conformations that may differ from those preferred in isolation or in solution [23]. The conformational preferences may also be influenced by solvent effects when the compound is dissolved, with polar solvents potentially favoring conformations that maximize exposure of polar groups [21].
1H-Imidazole-5-methanethiol hydrochloride demonstrates varying solubility profiles across different solvents, primarily influenced by the polar nature of the molecule and its ability to form hydrogen bonds [21]. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form [22].
In water, 1H-Imidazole-5-methanethiol hydrochloride shows good solubility, typically exceeding 50 mg/mL at room temperature [21]. This high aqueous solubility is attributed to the ionic character of the salt and the capacity for hydrogen bond formation through the protonated imidazole nitrogen, the thiol group, and interactions with the chloride counterion [22].
The compound demonstrates moderate solubility in polar protic solvents such as methanol and ethanol, with solubility values generally in the range of 20-40 mg/mL [23]. In polar aprotic solvents like dimethyl sulfoxide and acetonitrile, the solubility is also appreciable but typically lower than in water [21].
In contrast, 1H-Imidazole-5-methanethiol hydrochloride exhibits poor solubility in non-polar solvents such as hexane, toluene, and diethyl ether, with solubility values often below 1 mg/mL [22]. This solubility pattern is consistent with the polar nature of the molecule and follows the general principle that like dissolves like [23].
| Solvent | Approximate Solubility (mg/mL) at 25°C |
|---|---|
| Water | >50 |
| Methanol | 30-40 |
| Ethanol | 20-30 |
| Dimethyl sulfoxide | 25-35 |
| Acetonitrile | 15-25 |
| Diethyl ether | <1 |
| Hexane | <0.1 |
The stability of 1H-Imidazole-5-methanethiol hydrochloride varies under different environmental conditions, with several factors influencing its degradation rate [24]. Temperature significantly affects stability, with increased degradation rates observed at elevated temperatures [25]. Under standard storage conditions (20-25°C), the compound remains stable for extended periods when protected from moisture and light [24].
Humidity plays a crucial role in the stability profile due to the hygroscopic nature of many hydrochloride salts [25]. Exposure to high humidity can lead to moisture absorption, potentially causing hydrolysis reactions or other degradation pathways [24]. The compound shows greater stability when stored in dry conditions with relative humidity below 60% [25].
Light exposure, particularly UV radiation, can induce photodegradation of 1H-Imidazole-5-methanethiol hydrochloride, affecting the thiol group and potentially the imidazole ring structure [24]. Storage in amber containers or protection from light is recommended to maintain stability [25].
The pH of the environment significantly impacts stability, with the compound showing optimal stability in slightly acidic to neutral conditions (pH 4-7) [24]. In strongly acidic or alkaline environments, accelerated degradation may occur through various mechanisms including hydrolysis or oxidation [25].
Oxidative conditions can lead to the formation of disulfide bonds through the thiol group, representing a common degradation pathway for compounds containing thiol functionalities [24]. The presence of antioxidants or storage under inert atmosphere can mitigate this degradation mechanism [25].
1H-Imidazole-5-methanethiol hydrochloride exhibits a melting point in the range of 158-161°C, which is characteristic of imidazole-based hydrochloride salts [21]. This relatively high melting point reflects the strong ionic interactions and hydrogen bonding network present in the crystal structure [22]. The melting process is often accompanied by some degree of decomposition, which is common for organic hydrochloride salts [23].
The boiling point of 1H-Imidazole-5-methanethiol hydrochloride is not typically reported as the compound undergoes thermal decomposition before reaching its boiling point under atmospheric pressure [21]. This behavior is consistent with many organic salts containing functional groups susceptible to thermal degradation [22].
When heated above its melting point, the compound begins to decompose, with the initial degradation involving the loss of hydrogen chloride [23]. Complete thermal decomposition occurs at temperatures above 200°C, resulting in complex degradation products from both the imidazole ring and the methanethiol group [21].
1H-Imidazole-5-methanethiol hydrochloride exhibits complex acid-base behavior due to the presence of multiple functional groups capable of protonation and deprotonation [25]. The imidazole ring contains two nitrogen atoms with different basicities, while the thiol group can act as an acid [26].
The pKa value for the protonated imidazole nitrogen (N3) in 1H-Imidazole-5-methanethiol hydrochloride is approximately 6.8-7.2, which is slightly higher than that of unsubstituted imidazole (pKa ≈ 7.0) due to the electron-donating effect of the methanethiol substituent [25]. This value indicates that at physiological pH (7.4), a significant portion of the compound exists in the deprotonated form [27].
The thiol group in 1H-Imidazole-5-methanethiol hydrochloride has a pKa value of approximately 9.5-10.0, indicating that it remains predominantly protonated at physiological pH [25]. Deprotonation of the thiol group becomes significant only under more alkaline conditions [26].
In strongly acidic solutions (pH < 2), both nitrogen atoms of the imidazole ring can become protonated, forming a dication species [27]. This diprotonated form is relatively unstable and exists only in highly acidic environments [25].
The acid-base properties of 1H-Imidazole-5-methanethiol hydrochloride make it an effective buffer in the pH range of approximately 6.0-8.0, corresponding to the pKa of the imidazole nitrogen [26]. This buffering capacity is relevant for various applications where pH control is important [27].
| Functional Group | Approximate pKa |
|---|---|
| Imidazole N3 (protonated) | 6.8-7.2 |
| Thiol group | 9.5-10.0 |
| Imidazole N1 (second protonation) | 2.0-2.5 |
The UV-visible absorption spectrum of 1H-Imidazole-5-methanethiol hydrochloride exhibits characteristic bands that provide insights into its electronic structure and transitions [28]. The compound shows a primary absorption band in the range of 210-220 nm, which is attributed to π→π* transitions within the imidazole ring system [29]. This high-energy transition is typical of aromatic heterocycles and reflects the conjugated nature of the imidazole ring [30].
A secondary absorption band appears in the region of 260-270 nm, which can be assigned to n→π* transitions involving the non-bonding electrons on the nitrogen atoms of the imidazole ring [28]. The intensity of this band is generally lower than that of the π→π* transition, consistent with the partially forbidden nature of n→π* transitions [29].
The methanethiol group contributes to the UV absorption profile through a weak band in the 230-240 nm region, associated with transitions involving the sulfur atom [30]. This band may overlap with the imidazole transitions, resulting in a complex absorption profile [28].
The UV-visible absorption characteristics of 1H-Imidazole-5-methanethiol hydrochloride are sensitive to pH changes, with shifts in absorption maxima observed upon protonation or deprotonation of the imidazole nitrogen atoms [29]. In acidic conditions, a bathochromic shift (red shift) of the absorption bands is typically observed due to the increased electron delocalization in the protonated form [30].
| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π→π* (imidazole) | 210-220 | 8,000-10,000 |
| n→π* (imidazole) | 260-270 | 1,000-2,000 |
| S-related transitions | 230-240 | 500-1,500 |
The infrared (IR) spectrum of 1H-Imidazole-5-methanethiol hydrochloride displays several characteristic bands that correspond to specific functional groups and structural features of the molecule [30]. The N-H stretching vibration of the protonated imidazole ring appears as a broad band in the region of 3100-3300 cm⁻¹, often showing fine structure due to hydrogen bonding interactions [31]. This band is typically more intense and broader in the hydrochloride salt compared to the free base form [30].
The C-H stretching vibrations of the imidazole ring and the methanethiol group are observed in the range of 2900-3100 cm⁻¹, with the aromatic C-H stretches appearing at higher wavenumbers compared to the aliphatic C-H stretches [31]. The S-H stretching vibration of the thiol group produces a weak band around 2550-2600 cm⁻¹, which is characteristic of thiol compounds [30].
The fingerprint region of the IR spectrum (1500-500 cm⁻¹) contains numerous bands associated with various bending, wagging, and ring deformation modes [31]. Notable features include the C=C and C=N stretching vibrations of the imidazole ring at 1400-1600 cm⁻¹, and the C-S stretching vibration at 600-700 cm⁻¹ [30].
The Raman spectrum complements the IR data, with some bands showing different relative intensities due to the different selection rules governing Raman and IR spectroscopy [31]. The imidazole ring breathing modes are particularly prominent in the Raman spectrum, appearing in the region of 1000-1100 cm⁻¹ [30]. The S-H stretching vibration, which is weak in IR, may show enhanced intensity in the Raman spectrum [31].
| Vibrational Mode | IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H stretch (imidazole) | 3100-3300 | 3100-3300 | Strong (IR), Medium (Raman) |
| C-H stretch (aromatic) | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |
| C-H stretch (aliphatic) | 2900-3000 | 2900-3000 | Medium (IR), Medium (Raman) |
| S-H stretch | 2550-2600 | 2550-2600 | Weak (IR), Medium (Raman) |
| C=C, C=N stretch | 1400-1600 | 1400-1600 | Strong (IR), Strong (Raman) |
| Ring breathing | 1000-1100 | 1000-1100 | Medium (IR), Strong (Raman) |
| C-S stretch | 600-700 | 600-700 | Medium (IR), Strong (Raman) |
1H-Imidazole-5-methanethiol hydrochloride exhibits several distinctive spectral features across different spectroscopic techniques that aid in its identification and characterization [28]. In nuclear magnetic resonance (NMR) spectroscopy, the compound shows characteristic signals that reflect its structural components [29]. The ¹H NMR spectrum displays a singlet at approximately 8.0-8.5 ppm corresponding to the C2 proton of the imidazole ring, which is deshielded due to the adjacent nitrogen atoms [30].
The C4 proton of the imidazole ring appears as a singlet at around 7.0-7.5 ppm, while the methylene protons of the methanethiol group produce a singlet at approximately 3.5-4.0 ppm [28]. The thiol proton typically appears as a broad singlet at 1.5-2.0 ppm, although this signal may be difficult to observe due to exchange processes [29].
In the ¹³C NMR spectrum, the imidazole carbon atoms resonate at characteristic chemical shifts: C2 at approximately 135-140 ppm, C4 at 115-120 ppm, and C5 at 130-135 ppm [30]. The methylene carbon of the methanethiol group typically appears at 25-30 ppm [28].
Mass spectrometry provides additional characteristic features, with the molecular ion peak corresponding to the free base (M-HCl)⁺ at m/z 114, and fragment ions resulting from the loss of the thiol group (m/z 82) and further fragmentation of the imidazole ring [29]. The presence of sulfur in the molecule is reflected in the isotope pattern of the molecular ion and relevant fragments [30].
X-ray photoelectron spectroscopy (XPS) reveals characteristic binding energies for the different elements in 1H-Imidazole-5-methanethiol hydrochloride, with the N 1s peak at approximately 400 eV, the S 2p peak at around 164 eV, and the Cl 2p peak at about 198 eV [28]. These binding energies provide information about the electronic environment of each element in the compound [29].
Molecular orbital theory calculations provide valuable insights into the electronic structure and properties of 1H-Imidazole-5-methanethiol hydrochloride [33]. These calculations reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the imidazole ring, with significant contributions from the nitrogen atoms and the π-system of the ring [34]. The sulfur atom of the methanethiol group also contributes to the HOMO, reflecting its electron-rich nature [35].
The lowest unoccupied molecular orbital (LUMO) is predominantly associated with the π* antibonding orbitals of the imidazole ring, with minimal contribution from the methanethiol group [33]. This distribution of the frontier orbitals indicates that the imidazole ring serves as both the primary electron donor and acceptor site in the molecule [34].
The HOMO-LUMO energy gap, a critical parameter influencing chemical reactivity and stability, is calculated to be approximately 5.2-5.8 eV for 1H-Imidazole-5-methanethiol hydrochloride [35]. This relatively large energy gap suggests moderate chemical stability and low reactivity toward radical reactions [33].
Molecular orbital calculations also reveal the presence of several occupied orbitals with significant contributions from the lone pairs on the nitrogen atoms and the sulfur atom [34]. These orbitals play important roles in hydrogen bonding interactions and potential coordination with metal ions [35].
The effect of protonation on the molecular orbital structure is significant, with protonation of the imidazole nitrogen leading to a lowering of both the HOMO and LUMO energies and a slight decrease in the HOMO-LUMO gap [33]. This change in electronic structure correlates with the increased acidity of the thiol group in the protonated form [34].
Density Functional Theory (DFT) studies on 1H-Imidazole-5-methanethiol hydrochloride have provided detailed information about its electronic structure, conformational preferences, and reactivity parameters [38]. Calculations using hybrid functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) have been employed to optimize the geometry and determine the electronic properties of the compound [39].
The optimized geometry from DFT calculations closely matches experimental structural data, confirming the planar nature of the imidazole ring and the typical bond lengths and angles discussed earlier [38]. The calculations also support the conformational analysis, identifying the most stable conformers based on the orientation of the methanethiol group relative to the imidazole ring [39].
DFT-derived electron density maps reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density [38]. The nitrogen atoms of the imidazole ring and the sulfur atom of the methanethiol group show high electron density, consistent with their roles as potential hydrogen bond acceptors or nucleophilic sites [39].
The molecular electrostatic potential (MEP) surface, calculated using DFT methods, provides a visual representation of the charge distribution in the molecule [38]. The MEP surface of 1H-Imidazole-5-methanethiol hydrochloride shows negative potential regions (red) around the nitrogen atoms and the sulfur atom, while positive potential regions (blue) are associated with the protonated nitrogen and the hydrogen atoms [39].
Global reactivity descriptors derived from DFT calculations, such as chemical hardness, softness, and electrophilicity index, offer insights into the chemical behavior of the compound [38]. The calculated chemical hardness value of approximately 2.6-2.9 eV indicates moderate stability and reactivity [39]. The electrophilicity index, which measures the energy stabilization when the system acquires additional electronic charge, is calculated to be around 1.8-2.2 eV, suggesting moderate electrophilic character [38].
Quantum chemical calculations beyond standard DFT methods have been applied to investigate specific aspects of 1H-Imidazole-5-methanethiol hydrochloride's electronic structure and properties [40]. Ab initio methods, including Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, provide more accurate descriptions of electron correlation effects, which are particularly important for systems containing sulfur atoms [41].
Natural Bond Orbital (NBO) analysis reveals the nature of bonding and interactions within the molecule [40]. For 1H-Imidazole-5-methanethiol hydrochloride, NBO analysis indicates significant delocalization of electron density within the imidazole ring, consistent with its aromatic character [41]. The analysis also identifies important donor-acceptor interactions, such as the delocalization of lone pair electrons from the nitrogen atoms into adjacent antibonding orbitals [42].
Time-dependent DFT (TD-DFT) calculations have been employed to predict the electronic excitation energies and oscillator strengths, which correlate with the UV-visible absorption spectrum [40]. These calculations support the assignment of the observed absorption bands to specific electronic transitions, as discussed in the spectroscopic characteristics section [41].
Quantum chemical calculations of nuclear magnetic shielding tensors, using the Gauge-Including Atomic Orbital (GIAO) method, provide theoretical ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values [42]. These calculations help in the assignment of NMR signals and in understanding the electronic environment of different atoms in the molecule [40].
Vibrational frequency calculations at the quantum chemical level generate theoretical IR and Raman spectra that assist in the interpretation of experimental vibrational spectra [41]. The calculated frequencies, after appropriate scaling to account for systematic errors, match well with the observed vibrational bands [42]. These calculations also provide information about the nature of each vibrational mode, facilitating the assignment of bands to specific molecular motions [40].
The synthesis of 1H-Imidazole-5-methanethiol hydrochloride represents a significant challenge in heterocyclic chemistry due to the specific placement of the methanethiol group at the 5-position of the imidazole ring and the subsequent formation of the hydrochloride salt. This section comprehensively examines the various synthetic approaches available for preparing this compound, ranging from classical methods to modern green chemistry alternatives.
Classical synthetic methodologies for 1H-Imidazole-5-methanethiol hydrochloride have evolved from fundamental heterocyclic chemistry principles. These approaches typically involve multi-step sequences that construct the imidazole ring system followed by introduction of the methanethiol functionality.
The most straightforward approach to synthesizing 1H-Imidazole-5-methanethiol hydrochloride involves the direct functionalization of pre-formed imidazole derivatives. The classical Debus-Radziszewski synthesis provides an excellent starting point for constructing substituted imidazoles [1]. This method involves the condensation of benzil, ammonium acetate, and various aldehydes under conventional heating conditions. For the preparation of 5-substituted imidazoles, specific aldehyde precursors containing protected thiol groups are required [2].
The Van Leusen imidazole synthesis offers another viable route, utilizing tosylmethyl isocyanide (TosMIC) with aldehydes and primary amines [1]. This method demonstrates remarkable flexibility in introducing various substituents at different positions of the imidazole ring. When combined with appropriate thiol-containing reagents, this approach can provide access to 5-methanethiol derivatives [3].
Direct lithiation of N-protected imidazoles followed by quenching with sulfur-containing electrophiles represents a classical approach for introducing thiol groups. The process typically employs strong bases such as lithium diisopropylamide at low temperatures, followed by treatment with sulfur electrophiles and subsequent hydrolysis [4]. The regioselectivity of lithiation favors the 2-position, requiring strategic protection and deprotection sequences to achieve 5-substitution.
Thiolation reactions constitute a critical component in the synthesis of 1H-Imidazole-5-methanethiol hydrochloride. Classical thiolation methods employ various sulfur-containing reagents to introduce thiol functionality into the imidazole framework [5] [6].
The reaction of imidazole derivatives with hydrogen sulfide or thiourea under acidic conditions represents a fundamental thiolation approach . This method typically requires elevated temperatures and acidic catalysts such as hydrochloric acid to facilitate the formation of carbon-sulfur bonds. The reaction proceeds through nucleophilic attack of sulfur-containing species on appropriately activated carbon centers.
Lawesson's reagent and phosphorus pentasulfide provide alternative thiolation agents that operate under anhydrous conditions . These reagents demonstrate excellent selectivity for converting carbonyl groups to thiocarbonyl functionality, which can subsequently be reduced to yield thiol groups. The use of molecular sieves and inert atmosphere conditions is essential to prevent oxidation of the sensitive thiol moiety.
The thiolation reaction using disulfides in the presence of iodine represents a modern advancement in classical methodology [8]. This approach employs diphenyl disulfide with iodine as a promoter to achieve direct thiolation of imidazole rings. The reaction demonstrates good functional group tolerance and provides access to various thiol-substituted imidazoles under mild conditions.
Functional group transformations play a crucial role in accessing 1H-Imidazole-5-methanethiol hydrochloride from readily available precursors. These transformations typically involve the conversion of existing functional groups into the desired methanethiol moiety [4].
The conversion of ester groups to thiol functionality represents a valuable transformation in imidazole chemistry. Guanidine-mediated selective functional group transformations demonstrate the potential for converting ester groups to amides while preserving aldehyde functionality [4]. This selectivity can be exploited in multi-step syntheses where orthogonal protection strategies are required.
Reduction of sulfonic acids or sulfonate esters provides an alternative route to thiol formation. This approach typically employs strong reducing agents such as lithium aluminum hydride or sodium borohydride under carefully controlled conditions . The reduction must be performed under strictly anhydrous conditions to prevent oxidation of the product thiol group.
Halogen-sulfur exchange reactions offer another pathway for introducing thiol groups. This approach involves the treatment of halogenated imidazoles with thiourea followed by hydrolysis to yield the corresponding thiols [9]. The reaction proceeds through nucleophilic substitution mechanisms and demonstrates good compatibility with various imidazole substitution patterns.
Modern synthetic methodologies for 1H-Imidazole-5-methanethiol hydrochloride leverage advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic methods to improve efficiency, selectivity, and environmental impact.
Microwave-assisted synthesis has revolutionized the preparation of imidazole derivatives by dramatically reducing reaction times and improving yields [10] [11]. This technology enables rapid and uniform heating of reaction mixtures, leading to enhanced reaction rates and improved selectivity.
The microwave-assisted synthesis of imidazole-4-carboxylates demonstrates the power of this technology in heterocyclic chemistry [11]. The method employs 1,5-electrocyclization of azavinyl azomethine ylides under microwave irradiation at 150°C for 20 minutes. This approach provides excellent yields of functionalized imidazoles with diverse substitution patterns, including those suitable for further elaboration to thiol-containing derivatives.
Microwave-promoted multicomponent reactions offer efficient access to tetrasubstituted imidazoles [10]. The sequential two-step, one-pot synthesis involves the reaction of aldehydes, benzil, primary amines, and ammonium acetate under microwave conditions. The use of p-toluenesulfonic acid as a catalyst and ethanol as a green solvent enhances the environmental friendliness of the process.
Optimization studies reveal that microwave power and reaction time are critical parameters for maximizing yield and product quality [12]. Factorial design approaches demonstrate that optimal conditions typically involve powers of 400 watts and reaction times of 4-9 minutes, depending on the specific substrate combination. These conditions provide significant advantages over conventional heating methods in terms of both time and energy efficiency.
Flow chemistry represents a transformative approach to the synthesis of imidazole derivatives, offering enhanced control over reaction parameters and improved safety profiles [13] [14]. Continuous-flow synthesis enables precise temperature and residence time control, leading to improved yields and reduced side product formation.
The continuous-flow synthesis of imidazo[1,2-a]pyridine derivatives demonstrates the potential of this technology for complex heterocycle preparation [13]. The method employs a three-reactor system with telescoped reaction sequences, eliminating the need for intermediate isolation. This approach achieves production rates of approximately 0.5 grams per hour with excellent purity profiles.
Process intensification through high-temperature and high-pressure flow synthesis provides access to 1H-4-substituted imidazoles with enhanced efficiency [14]. The continuous two-step reaction sequence operates at temperatures exceeding 150°C and pressures of approximately 17 bar, enabling residence times as short as 2-5 minutes. This represents a significant improvement over conventional batch processes that require hours for completion.
Microfluidic extraction integrated with flow synthesis offers additional advantages for product purification [13]. Liquid-liquid microextraction units remove high-boiling polar solvents and impurities, providing target compounds in high purity without the need for conventional workup procedures. This integration significantly reduces the environmental impact of the synthetic process.
Catalytic methodologies provide efficient and selective routes to imidazole derivatives while minimizing waste generation and environmental impact [15] [16]. Modern catalytic approaches employ both homogeneous and heterogeneous catalysts to achieve enhanced reactivity and selectivity.
Cobalt oxide nanoparticles demonstrate excellent catalytic activity for the multicomponent synthesis of tetrasubstituted imidazoles [15]. The catalyst enables the condensation of benzil, primary amines, ammonium acetate, and aldehydes under ultrasonic irradiation. The heterogeneous nature of the catalyst facilitates easy separation and recycling, with the catalyst maintaining activity for five consecutive cycles.
Copper-catalyzed synthesis provides atom-economical routes to trisubstituted imidazoles [16]. The CuI-catalyzed process employs benzoin or benzil with aldehydes and ammonium acetate to achieve excellent yields of up to 95%. The short reaction times and high substrate tolerance make this approach particularly attractive for library synthesis applications.
Metal-ligand cooperative catalysts based on imidazole frameworks demonstrate unique reactivity patterns [17]. These catalysts exhibit stability in air and moisture while demonstrating excellent selectivity for aldehyde functionalization. The use of renewable hydrogen sources further enhances the sustainability profile of these catalytic systems.
Green chemistry principles have driven the development of environmentally benign synthetic routes to 1H-Imidazole-5-methanethiol hydrochloride. These approaches emphasize the use of renewable solvents, sustainable catalysts, and atom-economical transformations.
Solvent-free synthetic methodologies eliminate the use of volatile organic compounds while often providing enhanced reaction rates and selectivity [18] [19]. These approaches align with green chemistry principles by reducing waste generation and environmental impact.
Solvent-free microwave-assisted synthesis of imidazole derivatives demonstrates remarkable efficiency [18]. The method employs phenyl glycidyl ether with various azoles under microwave irradiation at 120°C for one minute. This approach provides competitive yields compared to traditional methods while eliminating the need for organic solvents entirely.
Solid acid-catalyzed solvent-free reactions offer sustainable alternatives for imidazole synthesis [20]. Fuller's earth, composed primarily of aluminum magnesium silicate, catalyzes the multicomponent condensation of aldehydes, benzil, and ammonium acetate at 100°C. The catalyst can be recycled three times without significant loss of activity, and the reaction provides good yields in 2-5 hours.
ZSM-11 zeolite catalysis under solvent-free conditions provides another environmentally benign approach [20]. The heterogeneous catalyst enables the one-pot synthesis of triaryl imidazoles through conventional heating without the need for hazardous solvents. The mild reaction temperature and simple workup procedure make this method particularly attractive for industrial applications.
Sustainable catalysts derived from renewable sources or designed for multiple recycling cycles represent key components of green synthetic methodologies [20] [21]. These catalysts minimize the environmental impact of synthetic processes while maintaining high levels of activity and selectivity.
Magnetic nanoparticle catalysts enable easy separation and recycling through external magnetic fields [20]. Iron oxide-supported catalysts demonstrate excellent activity for imidazole synthesis while being recoverable and reusable for multiple cycles. The magnetic separation eliminates the need for filtration or centrifugation, simplifying the workup procedure significantly.
Horsetail plant ash provides a naturally derived silica source for catalyst preparation [20]. The Fe₃O₄@HA catalyst demonstrates outstanding activity and stability for trisubstituted imidazole synthesis at room temperature in aqueous medium. The natural origin of the catalyst support aligns with green chemistry principles while providing excellent performance characteristics.
Deep eutectic solvents (DES) offer sustainable alternatives to conventional solvents while serving dual roles as both medium and catalyst [21]. The DMU:SnCl₂:HCl ternary DES system demonstrates excellent performance for imidazole synthesis with high yields and good recyclability. The system can be reused for five cycles without significant decline in catalytic activity.
Atom economy represents a fundamental principle of green chemistry that emphasizes the incorporation of all starting material atoms into the final product [22]. High atom economy minimizes waste generation and improves the environmental sustainability of synthetic processes.
Atom-economical coupling reactions demonstrate the potential for efficient imidazole synthesis [22]. The regioselective coupling of imidazole derivatives with terminal allenes employs rhodium and palladium catalysts to achieve perfect regioselectivity and high enantiomeric excess. This approach eliminates the need for stoichiometric reagents and minimizes side product formation.
Metal-free atom-economical synthesis of tetrasubstituted imidazoles employs flavin-iodine catalysis for aerobic cross-dehydrogenative coupling [23]. This methodology eliminates the need for precious metal catalysts while utilizing atmospheric oxygen as the terminal oxidant. The approach demonstrates excellent functional group tolerance and provides high yields under mild conditions.
Multicomponent reactions inherently provide high atom economy by incorporating multiple starting materials into a single product [10]. The sequential synthesis of imidazole derivatives through multicomponent condensation reactions achieves excellent atom utilization while minimizing the number of synthetic steps required. This approach significantly reduces waste generation compared to linear synthetic sequences.
The purification of 1H-Imidazole-5-methanethiol hydrochloride presents unique challenges due to the sensitivity of the thiol group to oxidation and the polar nature of the hydrochloride salt. Effective purification strategies must balance efficiency with preservation of product integrity.
Crystallization represents the primary purification method for 1H-Imidazole-5-methanethiol hydrochloride, providing both purification and salt formation in a single operation [24]. The crystallization process must be carefully controlled to prevent thiol oxidation while achieving adequate purity levels.
Cooling surface crystallization offers a scalable approach for imidazole purification [24]. The process involves crystallization on controlled cooling surfaces maintained at temperatures 50-80K below the dissolution temperature. This method enables precise control over crystal formation and provides high-purity products suitable for pharmaceutical applications.
Recrystallization from appropriate solvent systems provides additional purification opportunities [25]. Methanol and ethanol demonstrate good solubility characteristics for imidazole derivatives while minimizing thiol oxidation. The addition of small amounts of water can improve crystallization yields while maintaining product purity.
Chromatographic methods provide powerful tools for the purification of imidazole derivatives, offering high resolution and the ability to separate closely related impurities [26] [27]. However, these methods must be optimized to prevent thiol oxidation during the purification process.
High-performance liquid chromatography (HPLC) enables the analytical and preparative separation of imidazole compounds [27]. Reverse-phase C8 and C18 columns demonstrate excellent selectivity for imidazole derivatives, with mobile phases consisting of methanol-phosphate buffer systems providing optimal separation. Detection at 300 nm wavelength offers good sensitivity for most imidazole compounds.
Ion-pairing chromatography provides enhanced separation for charged imidazole species [27]. The addition of ion-pairing reagents to the mobile phase improves the retention and separation of hydrochloride salts. This approach is particularly valuable for separating different salt forms or hydration states of the target compound.
Gradient elution systems offer improved separation efficiency compared to isocratic methods [28]. Optimized gradient profiles typically involve increasing organic content over 36 minutes, providing baseline separation of multiple imidazole derivatives. The gradient approach significantly reduces analysis time compared to isocratic methods while maintaining excellent resolution.
Quality control strategies for 1H-Imidazole-5-methanethiol hydrochloride must address both chemical purity and physical stability considerations [29]. Comprehensive analytical characterization ensures product quality while monitoring potential degradation pathways.
Multiple analytical techniques provide complementary information about product quality [30]. Nuclear magnetic resonance spectroscopy confirms structural integrity, while infrared spectroscopy monitors functional group presence. Mass spectrometry provides molecular weight confirmation and impurity profiling capabilities.
Purity assessment employs gas chromatography and titration analysis to quantify the active compound content [31]. These methods provide accurate quantitative data while detecting volatile impurities that might not be visible in other analytical techniques. The combination of techniques ensures comprehensive purity evaluation.
Stability monitoring protocols track potential degradation products over time [32]. Accelerated stability studies under controlled temperature and humidity conditions provide predictive information about product shelf life. These studies are essential for establishing appropriate storage conditions and expiration dating.
| Synthetic Method | Reaction Time | Temperature (°C) | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Classical Debus-Radziszewski | 8-24 hours | 120-150 | 60-75 | High solvent use |
| Microwave-assisted | 4-20 minutes | 80-150 | 75-95 | Reduced energy consumption |
| Flow chemistry | 2-10 minutes | 150-200 | 80-98 | Minimal waste generation |
| Solvent-free methods | 2-5 hours | 100-120 | 70-90 | No organic solvents |
| Catalyst Type | Recyclability (cycles) | Yield Range (%) | Reaction Conditions |
|---|---|---|---|
| Fuller's earth | 3 | 69-85 | 100°C, 2-5 hours |
| ZSM-11 zeolite | 5 | 72-88 | 80°C, 3-6 hours |
| Magnetic Fe₃O₄ | 6 | 75-92 | RT, aqueous medium |
| Deep eutectic solvents | 5 | 85-95 | 90°C, 2 hours |
| Analytical Technique | Detection Limit (μg/mL) | Analysis Time (min) | Application |
|---|---|---|---|
| HPLC-UV | 0.13-0.41 | 5-36 | Purity determination |
| GC-MS | 0.007-0.07 | 15 | Volatile impurities |
| NMR spectroscopy | 1.0 | 30-60 | Structural confirmation |
| Titration analysis | 0.1% | 15 | Quantitative analysis |